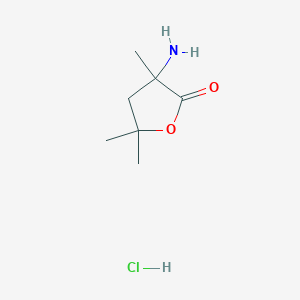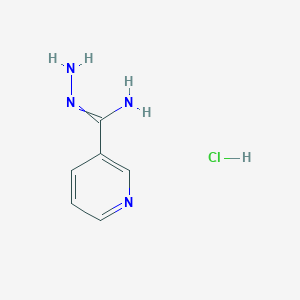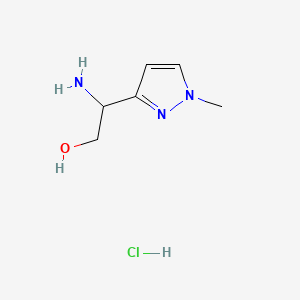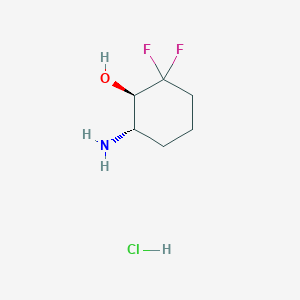
(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride is a chemical compound with significant applications in scientific research. This compound is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride can be compared with other similar compounds, such as:
- rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride
- rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride lies in its difluorocyclohexane structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12ClF2NO |
|---|---|
Peso molecular |
187.61 g/mol |
Nombre IUPAC |
(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)3-1-2-4(9)5(6)10;/h4-5,10H,1-3,9H2;1H/t4-,5+;/m0./s1 |
Clave InChI |
NEPXTUNZMQUXHX-UYXJWNHNSA-N |
SMILES isomérico |
C1C[C@@H]([C@H](C(C1)(F)F)O)N.Cl |
SMILES canónico |
C1CC(C(C(C1)(F)F)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
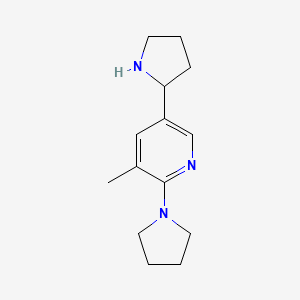


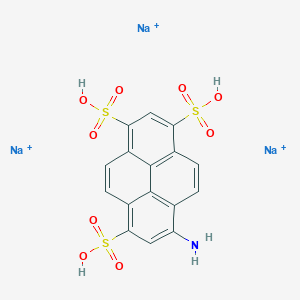
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride](/img/structure/B11821251.png)


![Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
